Tanzisertib
Übersicht
Beschreibung
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of JNK1/JNK2/JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively . It has been used in phase II clinical trials for the treatment of idiopathic pulmonary fibrosis and discoid lupus erythematosus .
Molecular Structure Analysis
This compound has a molecular formula of C21H23F3N6O2 . It is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .Chemical Reactions Analysis
This compound is a potent inhibitor of JNK1, JNK2, and JNK3 . It shows remarkable selectivity in a panel of 240 kinases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 448.44 . Its boiling point is predicted to be 626.4±65.0 °C .Wissenschaftliche Forschungsanwendungen
Alzheimer-Krankheit
Tanzisertib wurde auf seine potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit (AD) untersucht. AD ist gekennzeichnet durch einen kognitiven Rückgang aufgrund des progressiven Verlusts von Neuronen und Synapsen. Der c-Jun N-terminalen Kinase (JNK)-Signalweg, den this compound hemmt, ist an der Weiterleitung pro-apoptotischer Signale beteiligt, die zu diesem neuronalen Verlust beitragen . Durch die Hemmung von JNK3 könnte this compound einen neuartigen Ansatz zur Verlangsamung des Fortschreitens der AD bieten.
Fibrose
Im Bereich der Fibrose wurde this compound auf seine antifibrotischen Wirkungen untersucht. Fibrose beinhaltet die übermäßige Ansammlung von extrazellulären Matrixproteinen, die zu Gewebsvernarbung und Organfunktionsstörungen führt. Die Hemmung der JNK-Signalübertragung durch this compound wird vermutet, eine Rolle bei der Modulation des fibrotischen Prozesses zu spielen, was möglicherweise therapeutische Vorteile bei Erkrankungen wie idiopathischer Lungenfibrose bietet .
Diskoider Lupus
Diskoider Lupus erythematodes (DLE): ist eine chronische Hauterkrankung, die durch Geschwüre, Entzündungen und Narbenbildung gekennzeichnet ist. This compound war Teil von klinischen Studien, die darauf abzielten, seine Wirksamkeit bei der Behandlung von DLE zu beurteilen. Der Wirkmechanismus des Medikaments kann dazu beitragen, Entzündungen zu reduzieren und das Fortschreiten von Hautläsionen zu verhindern .
Lungenfibrose
This compound wurde auch auf seine Anwendung bei Lungenfibrose untersucht, einem Zustand, bei dem Lungengewebe geschädigt und vernarbt wird, was zu schweren Atembeschwerden führt. Durch die Hemmung des JNK-Signalwegs könnte this compound den Umbau der Lunge und systemische Marker der Lungenfibrose reduzieren .
Interstitielle Lungenerkrankung
In der Behandlung der interstitiellen Lungenerkrankung (ILD) war this compound Teil von Forschungsstudien, da es das Potenzial hat, Signalwege zu beeinflussen, die an Entzündungen und Narbenbildung von Lungengewebe beteiligt sind. ILD umfasst eine Gruppe von Erkrankungen, die eine progressive Vernarbung des Lungengewebes verursachen und die Fähigkeit zur Atmung und zur Sauerstoffaufnahme in den Blutkreislauf beeinträchtigen .
Lungenerkrankungen, Interstitielle
Schließlich erstrecken sich die Anwendungen von this compound auf eine breitere Kategorie von interstitiellen Lungenerkrankungen, die eine vielfältige Gruppe von Atemwegserkrankungen sind, die das Interstitium der Lunge betreffen. Die Rolle des Medikaments bei der Modulation der JNK-Signalübertragung könnte bei der Behandlung dieser Erkrankungen vorteilhaft sein, indem die zugrunde liegenden entzündlichen und fibrotischen Signalwege gezielt angegriffen werden .
In Vivo
Tanzisertib has been studied in animal models of cancer, including models of breast, colon, and lung cancer. These studies have demonstrated that this compound can significantly reduce tumor growth and metastasis. In addition, this compound has been shown to have synergistic effects when combined with other anti-cancer agents.
In Vitro
Tanzisertib has been studied in cell lines and primary cell cultures. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
Target of Action
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .
Mode of Action
This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .
Biochemical Pathways
The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is orally active .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.
Biologische Aktivität
Tanzisertib has been shown to have anti-proliferative and pro-apoptotic activity in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of PLK1, resulting in the inhibition of cell cycle progression and the inhibition of cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using Tanzisertib in laboratory experiments are its ability to inhibit the activity of PLK1 and its ability to induce apoptosis in cancer cells. However, this compound is not without its limitations. For example, it is not approved for use in humans, so its safety and efficacy in humans are not known.
Zukünftige Richtungen
The potential applications of Tanzisertib are still being explored. Some possible future directions include:
• Investigating the potential synergistic effects of combining this compound with other anti-cancer agents.
• Investigating the potential of this compound to be used as a targeted therapy for specific types of cancer.
• Investigating the potential of this compound to be used as an adjuvant therapy in combination with other treatments such as chemotherapy or radiation therapy.
• Investigating the potential of this compound to be used as a preventive treatment for cancer.
• Investigating the safety and efficacy of this compound in humans.
• Investigating the potential of this compound to be used as an immunotherapy agent.
• Investigating the potential of this compound to be used in combination with other immunotherapies.
• Investigating the potential of this compound to be used as a combination therapy with other drugs.
• Investigating the potential of this compound to be used as a prophylactic treatment.
• Investigating the potential of this compound to be used as a biomarker for cancer.
• Investigating the potential of this compound to be used as a tool for early diagnosis of cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
899805-25-5, 1629774-47-5 | |
Record name | Tanzisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanzisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANZISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.